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(+/-)-Carvone-d4

Cat. No.: B13856165
M. Wt: 154.24 g/mol
InChI Key: ULDHMXUKGWMISQ-NZLXMSDQSA-N
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Description

The Significance of Isotopic Labeling in Modern Chemical Research

Isotopic labeling is a technique of paramount importance in scientific research, allowing scientists to trace the journey of molecules through chemical reactions and biological systems. nist.govimpurity.com This method involves replacing one or more atoms of a molecule with an isotope of the same element, which has a different number of neutrons but the same number of protons. nist.gov These isotopes can be stable, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, such as tritium (B154650) (³H). nist.govnist.gov

The labeled molecules act as tracers, distinguishable from their non-labeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. impurity.comnih.gov This ability to track molecules provides profound insights into metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs—how they are absorbed, distributed, metabolized, and excreted (ADME). nist.govnih.gov Consequently, isotopic labeling is an indispensable tool in fields ranging from drug discovery and development to environmental science and metabolomics. nist.govnih.govchemicalbook.com

Overview of Carvone (B1668592) Isomers and Their Contextual Chemical Importance

Carvone is a naturally occurring monoterpenoid, a class of organic compounds found in the essential oils of many plants. nih.govtaylorandfrancis.com It exists as two stereoisomers, or enantiomers, which are mirror images of each other: (R)-(-)-carvone and (S)-(+)-carvone. nih.gov These isomers, despite having the same chemical formula and connectivity, exhibit distinct properties, most notably their scent. (R)-(-)-carvone is the primary component of spearmint oil and is responsible for its characteristic minty aroma. nih.gov In contrast, (S)-(+)-carvone is found in caraway and dill seeds and has a spicy, caraway-like smell. nih.gov

This difference in sensory perception highlights the stereospecificity of biological olfactory receptors. Beyond their use in the flavor and fragrance industries, carvone isomers are valuable starting materials for the asymmetric synthesis of more complex chemical compounds, such as other terpenoids. sbblgroup.com They also exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them subjects of ongoing biomedical research. nih.govsbblgroup.com

Rationale for Deuterium Labeling in Contemporary Chemical Compound Investigations

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling in chemical investigations. wpmucdn.com The rationale for using deuterium stems from the "kinetic isotope effect" (KIE). wpmucdn.com The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. wpmucdn.com This increased bond strength means that breaking a C-D bond requires more energy and thus can occur at a slower rate. wpmucdn.com

In pharmaceutical research, this effect is strategically exploited. If the cleavage of a C-H bond is a key step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. wpmucdn.cominformaticsjournals.co.in This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially lower toxicity. wpmucdn.cominformaticsjournals.co.in Furthermore, because deuterated compounds have a different mass than their non-deuterated counterparts, they are ideal for use as internal standards in quantitative analytical techniques. vulcanchem.com When added to a sample in a known quantity, they allow for highly accurate and precise measurement of the non-labeled compound by methods like liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com

Research Objectives and Scope of Academic Investigations on (+/-)-Carvone-d4

Academic investigations into this compound, a racemic mixture of the deuterated R and S carvone isomers, are primarily driven by its utility in analytical chemistry. The "d4" designation indicates that four hydrogen atoms in the carvone molecule have been replaced by deuterium atoms, typically within the methyl and isopropenyl groups. vulcanchem.com

The principal research objective for synthesizing and using this compound is to serve as a robust internal standard for the quantification of carvone in various matrices. vulcanchem.com In pharmacokinetic studies, for instance, researchers can administer carvone to a biological system and use this compound to accurately measure the concentration of the original compound and its metabolites over time. vulcanchem.com The distinct mass difference (an increase of 4 mass units) allows mass spectrometers to easily differentiate the deuterated standard from the endogenous, non-labeled carvone, eliminating background interference and improving measurement accuracy. vulcanchem.com

Another key application is in NMR spectroscopy. The presence of deuterium at specific positions can help simplify complex proton NMR spectra, aiding in the structural elucidation of carvone metabolites. vulcanchem.com While retaining the fundamental biological properties of carvone, such as its potato sprouting inhibition, the focus of research on the d4 analog remains centered on its role as a specialized tool for enhancing the precision and reliability of chemical analysis. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of Carvone

PropertyValueSource
Chemical Formula C₁₀H₁₄O nist.govnist.gov
Molecular Weight 150.22 g/mol nist.govnih.gov
Boiling Point 230–231 °C vulcanchem.com
Density 0.960 g/mL at 20 °C sigmaaldrich.com
Appearance Pale yellow or colorless liquid nih.gov
Solubility Slightly soluble in chloroform vulcanchem.com

Table 2: Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₀D₄O impurity.com
Molecular Weight 154.24 g/mol impurity.com
Isotopic Purity Typically >95% vulcanchem.com
Primary Application Internal Standard for Mass Spectrometry vulcanchem.com

Table 3: Summary of Research Findings on Deuterated Carvone

Research AreaFindingSignificanceSource
Synthesis Can be prepared by catalytic hydrogen-deuterium exchange on carvone using D₂ gas and a metal catalyst (e.g., Palladium).Provides a reliable method for producing the labeled compound for research use. vulcanchem.com
Mass Spectrometry The +4 mass unit shift allows clear differentiation from non-labeled carvone in LC-MS/MS analysis.Enables precise quantification of carvone in complex biological samples by eliminating background noise. vulcanchem.com
Pharmacokinetic Studies Used as an internal standard to trace and quantify carvone and its metabolites in biological systems.Facilitates accurate determination of ADME (absorption, distribution, metabolism, excretion) profiles. vulcanchem.com
NMR Spectroscopy Serves as a tool to suppress specific proton signals, simplifying spectral interpretation of metabolites.Aids in the structural elucidation of metabolic products by clarifying complex NMR spectra. vulcanchem.com
Agricultural Applications The deuterated form retains the potato-sprouting inhibition properties of S-(+)-carvone.Demonstrates that deuteration at these positions does not significantly alter this specific biological activity. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B13856165 (+/-)-Carvone-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O

Molecular Weight

154.24 g/mol

IUPAC Name

4,4,6,6-tetradeuterio-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/i5D2,6D2

InChI Key

ULDHMXUKGWMISQ-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C=C(C(=O)C(C1C(=C)C)([2H])[2H])C)[2H]

Canonical SMILES

CC1=CCC(CC1=O)C(=C)C

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of +/ Carvone D4

Strategies for Stereoselective Deuteration in Complex Organic Syntheses

Achieving stereoselectivity in deuteration is paramount when the three-dimensional arrangement of atoms is crucial for a molecule's function or for probing stereospecific biological pathways. In the context of complex molecules like carvone (B1668592), where multiple stereocenters exist or can be generated, controlling the spatial orientation of the incorporated deuterium (B1214612) atoms is a significant synthetic challenge. numberanalytics.com

One of the most powerful strategies for enantioselective deuteration is biocatalysis. nih.gov Enzymes, with their inherently chiral active sites, can facilitate reactions with near-perfect selectivity under mild conditions. nih.gov For instance, ene-reductases have been successfully employed for the asymmetric reduction of the alkene moiety in carvone enantiomers. nih.gov In a biocatalytic reductive deuteration system, an ene-reductase can deliver a deuteron (B1233211) from a deuterated cofactor, such as deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to a specific prochiral face of the carbon-carbon double bond. nih.govresearchgate.net This deuterated cofactor is typically regenerated in situ using an inexpensive deuterium source like deuterium oxide (D₂O) and a clean reductant like hydrogen gas, making the process efficient and economical. nih.gov Research has demonstrated that using (5R)- and (5S)-carvone as substrates with an ene-reductase generates dideuterocarvone products with a high degree of diastereomeric excess, establishing (R)-stereochemistry at the newly formed chiral center. nih.gov

Beyond biocatalysis, chemo-catalytic methods involving chiral transition-metal complexes are also employed. Hydrogen isotope exchange (HIE) reactions can be rendered stereoselective through the use of catalysts bearing chiral ligands. nih.gov These ligands create a chiral environment around the metal center, which can direct the exchange of a proton for a deuteron on a specific face of the substrate molecule. While highly effective for certain substrates, the development of a suitable catalyst/ligand system for a specific transformation remains a complex task. chemrxiv.org

The table below summarizes key strategies for stereoselective deuteration.

StrategyMechanismExample ApplicationKey Advantages
Biocatalytic Reduction Enzyme (e.g., ene-reductase) active site directs the facial delivery of a deuteron from a deuterated cofactor (e.g., [²H]-NADH). nih.govAsymmetric reduction of carvone's C=C bond to produce dideuterocarvone. nih.govNear-perfect stereoselectivity, mild reaction conditions, uses inexpensive D₂O. nih.gov
Chiral Metal Catalysis A transition metal complex with a chiral ligand creates a stereochemically defined pocket that directs deuteration. nih.govchemrxiv.orgAsymmetric hydrogenation or hydrogen isotope exchange (HIE) reactions. nih.govHigh stereocontrol, applicable to a broad range of functional groups.
Substrate-Directed Synthesis Utilizing existing stereocenters within the precursor molecule to direct the approach of a deuterating reagent.Intramolecular delivery of a deuteride (B1239839) from a chiral auxiliary attached to the substrate.Predictable stereochemical outcome based on the precursor's known stereochemistry.

Precursor Design and Specialized Synthesis Routes for Deuterated Carvone Analogs

The successful synthesis of (+/-)-Carvone-d4 hinges on a well-designed synthetic route and the selection of appropriate precursors. Carvone itself, a readily available monoterpenoid from the chiral pool, serves as an ideal starting point for many synthetic endeavors, including the preparation of its deuterated analogs. chemrxiv.orgacs.orgnsf.gov The general approach is often a "bottom-up" strategy where the existing monocyclic framework of carvone is chemically modified. acs.org

For this compound, where deuterium is typically incorporated into the isopropenyl and/or methyl groups, non-deuterated (+/-)-carvone is the most direct precursor. vulcanchem.com The synthetic design focuses on exploiting the reactivity of these specific groups for late-stage deuterium incorporation. For example, the synthesis of R-(−)-Carvone-d4 from (R)-(−)-carvone involves the selective deuteration of the methyl and isopropenyl groups. vulcanchem.com

Alternative strategies involve designing precursors that contain functional groups positioned for facile replacement with deuterium. This can include:

Halogenated Precursors : A precursor with a bromine or iodine atom at the desired deuteration site can be synthesized. Subsequent palladium-catalyzed dehalogenation using a deuterium source provides a powerful method for site-specific deuterium incorporation. rsc.orgnih.gov

Oxime Intermediates : Carvone oxime, prepared from carvone, is a known precursor to carvone via hydrogenation. google.commdpi.com This pathway could potentially be adapted using a deuterium source to introduce deuterium during the reduction of the oxime.

Carbonyl Precursors : The reduction of a ketone or aldehyde functionality with a deuterated reducing agent like sodium borodeuteride (NaBD₄) is a classic method for introducing a deuterium atom at a specific carbon. chemrxiv.org

The synthesis of other complex deuterated terpenoids, such as α-pinene isotopologues from carvone-derived precursors, provides a valuable blueprint for the strategic planning required for this compound. chemrxiv.orgacs.org These routes highlight the importance of multi-step sequences that build complexity while reserving the deuterium incorporation step for a well-defined intermediate. acs.orgnsf.gov

Deuterium Incorporation Techniques and Optimized Reaction Conditions

A variety of chemical techniques are available for introducing deuterium into an organic molecule, each with its own set of optimized conditions to maximize isotopic incorporation and chemical yield.

Catalytic Hydrogen-Deuterium Exchange (HIE): This method involves treating the substrate with deuterium gas (D₂) in the presence of a heterogeneous or homogeneous metal catalyst, such as palladium or platinum. vulcanchem.com It is particularly effective for deuterating positions adjacent to functional groups, such as the methyl and isopropenyl groups in carvone. vulcanchem.com Optimization involves selecting the appropriate catalyst, solvent, temperature, and D₂ pressure. For instance, selective deuteration of carvone has been achieved at 20°C under an inert atmosphere. vulcanchem.com

Reduction with Deuterated Reagents: This is a common and reliable method where a functional group is reduced using a deuteride-donating reagent. chemrxiv.orgacs.org

Lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) are powerful reagents for the reduction of carbonyls and other functional groups. chemrxiv.orgvulcanchem.com

Deuterium oxide (D₂O) can serve as the deuterium source for H/D exchange of labile protons, such as those alpha to a carbonyl group (enolizable protons), often catalyzed by acid or base. acs.orgunam.mx It is also the primary deuterium source in many biocatalytic and metal-catalyzed reactions. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling methodologies allow for the conversion of carbon-halogen or carbon-triflate bonds to carbon-deuterium bonds. rsc.orgnih.gov These reactions offer high site-selectivity. Optimized conditions often require a specific combination of a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., t-Bu₃P or SPhos), an additive, and a solvent. rsc.orgnih.gov For example, the exchange of a bromine atom for deuterium can be achieved with high efficiency (>98% incorporation) using sodium formate-d (DCOONa) as the deuterium source in a polar aprotic solvent like DMSO. rsc.org

Biocatalytic Reductive Deuteration: As mentioned, this technique uses enzymes to achieve deuteration. nih.gov Optimization focuses on reaction parameters such as pH, temperature, substrate and catalyst loading, and cofactor regeneration. researchgate.net The use of whole-cell biocatalysts often simplifies the process by containing the necessary enzymes and cofactor regeneration systems within the cell. researchgate.net

A summary of common techniques and their typical conditions is presented below.

TechniqueDeuterium SourceCatalyst/ReagentTypical ConditionsIsotopic Purity
Catalytic H/D Exchange D₂ gasPd/C or PtO₂Inert atmosphere, 20°C vulcanchem.com>95% vulcanchem.com
Carbonyl Reduction N/ANaBD₄ or LiAlD₄Anhydrous protic or aprotic solvents (e.g., MeOH, THF)>98%
Pd-Catalyzed C-Br to C-D DCOONa or D₂OPd₂(dba)₃ / t-Bu₃P or SPhos Pd G3 / ZnODMSO or THF, 70-120 °C rsc.orgnih.gov>98% rsc.org
Biocatalytic Reduction D₂OEne-reductase (whole-cell)Aqueous buffer, pH 7.0, 25 °C nih.govresearchgate.net>95% rsc.org

Purification and Isotopic Enrichment Methods for High-Purity Deuterated Carvone

After the synthesis, rigorous purification is necessary to remove unreacted starting materials, catalysts, and byproducts to obtain high-purity this compound. Simultaneously, methods are needed to confirm the level of deuterium incorporation, known as isotopic enrichment.

Purification Methods:

Column Chromatography: This is the most common technique for purifying organic compounds on a laboratory scale. mdpi.com For volatile terpenoids like carvone, care must be taken to use low-boiling point eluents (e.g., pentane, diethyl ether) and to remove solvents under reduced pressure carefully to prevent loss of the product. chemrxiv.org

High-Resolution Distillation: For larger scale preparations of volatile compounds, distillation can be a highly effective purification method. eurisotop.com

Preparative Gas Chromatography (GC): For small quantities of high-value material, preparative GC can provide excellent separation and purity.

Isotopic Enrichment Analysis: Achieving high isotopic purity is a primary goal of deuteration synthesis, as the separation of isotopologues (molecules that differ only in their isotopic composition) is often impractical. rsc.org Therefore, the reaction must be driven to as close to complete deuteration as possible. The isotopic enrichment is typically quantified using two main analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. nih.gov ²H NMR can be used to directly observe the deuterium nuclei, confirming their location in the molecule. vulcanchem.com

Mass Spectrometry (MS): MS analysis, often coupled with Gas Chromatography (GC-MS), shows a characteristic mass shift for the deuterated compound compared to its non-deuterated analog. vulcanchem.com The relative intensities of the molecular ion peaks for the deuterated and any residual non-deuterated material allow for a precise calculation of isotopic purity. researchgate.net

To ensure high isotopic enrichment, all synthetic and purification steps must be conducted under anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent H/D exchange with atmospheric water, which would lower the deuterium content. eurisotop.com High-purity deuterated solvents and reagents are essential for minimizing isotopic contamination. eurisotop.comfishersci.fi

TechniquePurposeInformation Obtained
Column Chromatography PurificationSeparation of this compound from byproducts and catalysts. chemrxiv.org
Distillation PurificationSeparation based on boiling point, suitable for volatile compounds. eurisotop.com
¹H NMR Spectroscopy AnalysisQuantifies loss of proton signals to determine %D incorporation. nih.gov
²H NMR Spectroscopy AnalysisDirect observation of deuterium signals to confirm location. vulcanchem.com
Mass Spectrometry AnalysisConfirms mass increase due to deuterium and quantifies isotopic purity. vulcanchem.com

Yield Optimization and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from a small-scale discovery lab to a larger, preparative scale requires careful consideration of yield, cost, safety, and efficiency.

Catalyst and Reagent Screening: Evaluating different catalysts, ligands, and reagents to find the most efficient combination. rsc.orgnumberanalytics.com

Parameter Adjustment: Fine-tuning temperature, pressure, reaction time, and solvent to improve conversion and minimize side reactions. numberanalytics.com

Stoichiometry: Optimizing the ratio of reactants can significantly impact yield and selectivity. numberanalytics.com

Biocatalytic Optimization: For enzymatic reactions, increasing the whole-cell biocatalyst concentration and employing strategies like in situ substrate feed and product removal (SFPR) with adsorbent resins can lead to dramatic improvements in space-time yield and final product concentration. researchgate.net For example, switching from an NADPH-preferring enzyme to an NADH-accepting mutant can increase product formation rates significantly. researchgate.net

Scalability Considerations: A scalable process is one that can be safely and economically performed on a larger scale without a significant drop in yield or purity.

Cost of Reagents: The cost of starting materials and reagents, especially the deuterium source, is a major factor. D₂O is by far the most economical source of deuterium. rsc.org Syntheses that utilize expensive deuterated reagents like LiAlD₄ or D₂ gas may be less economically viable on a large scale compared to those using catalytic amounts of a reagent with D₂O.

Process Safety: Reactions involving pyrophoric reagents (like LiAlD₄) or high-pressure gases (like D₂) require specialized equipment and handling procedures, which can complicate scale-up.

Purification Method: The chosen purification method must be amenable to large quantities. While chromatography is standard in the lab, it can be a bottleneck on an industrial scale. Distillation or crystallization are often preferred for large-scale purification.

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages for scalability, including superior heat and mass transfer, improved safety, and the potential for higher throughput and automation compared to traditional batch processing. ulisboa.pt

Sophisticated Analytical and Spectroscopic Characterization of +/ Carvone D4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site and Isotopic Purity Assessment

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. In the case of (+/-)-Carvone-d4, the substitution of protons with deuterium (B1214612) atoms at specific positions leads to a phenomenon known as signal quenching. Deuterium (²H) has a different gyromagnetic ratio and a nuclear spin of 1, which results in its signals not being observed in a standard ¹H NMR spectrum.

The direct consequence of deuteration is the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the precise locations of deuterium incorporation can be unequivocally identified.

Furthermore, integration analysis of the remaining proton signals in the ¹H NMR spectrum is a quantitative method to assess the isotopic purity of this compound. The integral values of the proton signals are directly proportional to the number of protons they represent. A reduction in the expected integration value for a particular signal provides a direct measure of the extent of deuteration at that site.

Table 1: Illustrative ¹H NMR Data Comparing (+/-)-Carvone and this compound

Proton Typical Chemical Shift (ppm) in (+/-)-Carvone Expected Observation in this compound Reason for Change
H3~2.5Signal quenched/absentDeuteration at C3
H6~6.8Signal presentNo deuteration at C6
H7 (CH₃)~1.7Signal presentNo deuteration at C7
H9 (CH₂)~4.7Signal presentNo deuteration at C9
H10 (CH₃)~2.0Signal quenched/absentDeuteration at C10

Note: The specific positions of the four deuterium atoms in "this compound" are assumed for illustrative purposes in this table.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. While ¹³C NMR spectra are typically proton-decoupled to simplify the signals to singlets, the presence of deuterium can still induce noticeable effects. The primary effect is the change in the multiplicity of the carbon signal directly attached to deuterium. Due to the spin (I=1) of deuterium, a C-D bond will typically appear as a triplet in a proton-decoupled ¹³C NMR spectrum, following the 2nI+1 rule where n=1 and I=1.

A secondary, more subtle effect is the isotopic chemical shift perturbation. The substitution of a proton with a deuterium atom can cause a small upfield shift (to a lower ppm value) in the resonance of the attached carbon and, to a lesser extent, carbons that are two or three bonds away. This isotopic effect, while small, can be a useful diagnostic tool for confirming the sites of deuteration.

Table 2: Expected ¹³C NMR Chemical Shift Perturbations in this compound

Carbon Typical Chemical Shift (ppm) in (+/-)-Carvone Expected Chemical Shift (ppm) in this compound Expected Multiplicity
C3~40Slightly upfield shiftedTriplet
C6~145Minimal shiftSinglet
C7 (CH₃)~15Minimal shiftSinglet
C9 (CH₂)~110Minimal shiftSinglet
C10 (CH₃)~20Slightly upfield shiftedTriplet

Note: The specific positions of the four deuterium atoms in "this compound" are assumed for illustrative purposes in this table.

Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. This technique is highly specific and provides a definitive confirmation of the sites and extent of deuteration. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the straightforward assignment of signals based on the known ¹H NMR spectrum of the non-deuterated analogue.

Each chemically distinct deuterium atom in this compound will give rise to a separate signal in the ²H NMR spectrum. The integration of these signals provides a quantitative measure of the relative abundance of deuterium at each labeled position, thereby offering a detailed picture of the site-specific deuterium distribution and isotopic enrichment. Due to the lower natural abundance and smaller magnetic moment of deuterium, ²H NMR experiments may require longer acquisition times compared to ¹H NMR.

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for the unambiguous assignment of signals and for confirming the precise locations of deuterium atoms.

An HSQC experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. In the case of this compound, the absence of a cross-peak in the HSQC spectrum at the expected chemical shifts for a particular carbon and its attached proton(s) is a strong indicator of deuteration at that position.

An HMBC experiment, on the other hand, shows correlations between nuclei that are separated by two or three bonds. This can be used to confirm the connectivity around the deuterated centers. For instance, correlations from protons on neighboring carbons to a deuterated carbon can help to pinpoint the exact location of the deuterium atom within the molecular structure. The combination of these multi-dimensional techniques provides a robust and comprehensive confirmation of the deuteration pattern in this compound.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Signature Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in a significant mass change, which in turn affects the vibrational frequencies of the molecule. This isotopic effect provides a characteristic signature that can be used to confirm deuteration.

The most prominent effect of deuteration in an IR or Raman spectrum is the shift of the C-H stretching and bending vibrations to lower frequencies. The vibrational frequency is approximately proportional to the square root of the force constant of the bond divided by the reduced mass of the system. Since deuterium is roughly twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching vibrations appear at significantly lower wavenumbers than the corresponding C-H stretches.

Typically, C-H stretching vibrations are observed in the region of 3000-2850 cm⁻¹. Upon deuteration, the C-D stretching vibrations are expected to appear in the range of approximately 2200-2100 cm⁻¹. This clear shift into a region of the spectrum that is often less congested makes the C-D stretch a highly diagnostic peak for confirming the presence of deuterium.

Similarly, C-H bending vibrations, which are typically found in the 1470-1350 cm⁻¹ region, will also shift to lower frequencies upon deuteration. The analysis of these characteristic C-D stretching and bending frequencies in the IR and Raman spectra of this compound provides a powerful and complementary method to NMR for confirming the successful incorporation of deuterium into the molecular structure.

Table 3: Expected Vibrational Frequencies for C-H and C-D Bonds

Vibrational Mode Typical Frequency Range (cm⁻¹) for C-H Expected Frequency Range (cm⁻¹) for C-D
Stretching3000 - 28502200 - 2100
Bending1470 - 1350~1000 - 950

Isotopic Band Shifts and Intensity Changes in IR and Raman Spectra

The substitution of hydrogen with deuterium significantly impacts the vibrational spectra of molecules due to the mass difference between the two isotopes. In infrared (IR) and Raman spectroscopy, this manifests as shifts in the vibrational frequencies of bonds involving deuterium.

In the case of this compound, the most pronounced shifts are expected for the stretching and bending vibrations of the C-D bonds compared to the C-H bonds in unlabeled carvone (B1668592). The vibrational frequency is approximately proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. As the mass of deuterium is roughly twice that of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a predictable decrease in the vibrational frequency.

For C-H stretching vibrations, which typically appear in the 3000-2800 cm⁻¹ region of the IR spectrum, the corresponding C-D stretching vibrations are expected to shift to a lower wavenumber, approximately in the 2200-2100 cm⁻¹ range. Similarly, C-H bending vibrations will also shift to lower frequencies upon deuteration. These shifts provide a clear spectral window for observing the effects of isotopic labeling.

Changes in band intensities may also occur, although these are generally less predictable than frequency shifts. The intensity of a vibrational band is related to the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. While isotopic substitution does not alter the electronic structure of the molecule, it can affect the vibrational modes and, consequently, the intensities of the associated spectral bands.

Table 1: Predicted Isotopic Band Shifts in the IR Spectrum of this compound

Vibrational Mode Unlabeled Carvone (Approx. cm⁻¹) This compound (Predicted Approx. cm⁻¹)
C-H Stretch (alkenyl) 3100-3000 Unchanged
C-H Stretch (alkyl) 3000-2850 Shifted to ~2200-2100 (for C-D)
C=O Stretch ~1675 Minor shift
C=C Stretch ~1650 Minor shift

Note: The exact positions of the deuterium labels in the commercially available standards for Carvone-d4 would determine which specific C-H signals are replaced by C-D signals.

Correlation of Vibrational Modes with Deuteration Patterns

The specific pattern of deuteration in this compound can be elucidated by a detailed analysis of its vibrational spectra. By comparing the spectra of the deuterated and undeuterated compounds, specific vibrational modes can be assigned to particular functional groups within the molecule.

For instance, if the deuterium atoms in this compound are located on the methyl group, the characteristic C-H stretching and bending frequencies of the methyl group would be absent and replaced by their C-D counterparts at lower frequencies. Conversely, if deuteration occurred at the vinylic positions, the corresponding C-H signals would be altered. This correlation is a powerful tool for confirming the site of isotopic labeling.

Advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra of different deuterated isomers of carvone. By comparing these calculated spectra with the experimental IR and Raman data, the precise location of the deuterium atoms can be confirmed.

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the characterization of isotopically labeled compounds, providing information on their elemental composition, isotopic purity, and fragmentation behavior.

Exact Mass Determination and Isotopic Abundance Analysis

HRMS allows for the determination of the exact mass of this compound with high precision. The molecular formula of unlabeled carvone is C₁₀H₁₄O, with a monoisotopic mass of approximately 150.1045 u. For this compound (C₁₀H₁₀D₄O), the expected monoisotopic mass would be approximately 154.1296 u. The ability to measure this mass with high accuracy confirms the elemental composition and the number of deuterium atoms incorporated.

Furthermore, HRMS can be used to assess the isotopic purity of the sample. By examining the isotopic distribution of the molecular ion peak, the relative abundance of molecules with different numbers of deuterium atoms (e.g., d₃, d₂, d₁, d₀) can be quantified. This is crucial for applications where a high degree of isotopic enrichment is required.

Table 2: Predicted Exact Masses of Carvone Isotopologues

Isotopologue Molecular Formula Predicted Monoisotopic Mass (u)
Carvone C₁₀H₁₄O 150.1045
Carvone-d1 C₁₀H₁₃DO 151.1108
Carvone-d2 C₁₀H₁₂D₂O 152.1171
Carvone-d3 C₁₀H₁₁D₃O 153.1234

Fragmentation Pathway Differences Induced by Deuteration

The fragmentation of carvone in the mass spectrometer has been well-studied. Common fragmentation pathways include the loss of a methyl group (CH₃), carbon monoxide (CO), and a retro-Diels-Alder reaction leading to the formation of a characteristic ion at m/z 82.

Deuteration can influence these fragmentation pathways due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning that fragmentation pathways involving the cleavage of a C-D bond will be less favorable than those involving a C-H bond. This can lead to changes in the relative abundances of fragment ions in the mass spectrum of this compound compared to unlabeled carvone.

For example, if a fragmentation pathway involves the transfer of a hydrogen atom, the rate of this reaction may be slower if a deuterium atom is transferred instead. This can lead to the suppression of certain fragment ions and the enhancement of others, providing valuable information about the fragmentation mechanism.

Tandem Mass Spectrometry (MS/MS) for Deuterium Localization

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the specific location of deuterium atoms within the this compound molecule. In an MS/MS experiment, the molecular ion of the deuterated compound is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed.

By carefully examining the masses of the fragment ions, it is possible to deduce which parts of the molecule have retained the deuterium labels and which have not. For example, if the deuterium atoms are located on the isopropenyl group of carvone, fragment ions containing this group will show a mass shift corresponding to the number of deuterium atoms present. Conversely, fragment ions that have lost the isopropenyl group will not show this mass shift. This allows for the precise localization of the isotopic labels. Electron Transfer Dissociation (ETD) is a fragmentation technique that has been shown to be particularly useful for preserving the location of deuterium labels in the gas phase.

Chromatographic Methods for Stereoisomeric and Isotopic Separation

Chromatographic techniques are essential for the separation and purification of this compound. Gas chromatography (GC) and liquid chromatography (LC) are commonly employed for the analysis of carvone and its derivatives.

For the separation of the enantiomers of carvone, chiral chromatography is necessary. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, can differentiate between the (+) and (-) enantiomers, allowing for their separation and quantification.

While the separation of isotopologues by chromatography is generally more challenging due to their very similar physical properties, it is not impossible. The slight differences in polarity and volatility between deuterated and undeuterated compounds can sometimes be exploited to achieve partial separation under high-resolution chromatographic conditions. This is known as the isotope effect in chromatography.

Gas Chromatography (GC) for Purity and Enantiomeric Excess of Deuterated Carvone

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like carvone and its deuterated analogues. When coupled with mass spectrometry (GC-MS), it becomes an exceptionally powerful tool for simultaneously assessing chemical purity and confirming isotopic labeling.

For purity analysis, a standard non-polar or medium-polarity capillary column (such as one with a DB-5 or similar stationary phase) is typically used. The instrument separates this compound from volatile impurities based on differences in boiling points and interactions with the stationary phase. The mass spectrometer detector then confirms the identity of the eluting peak by its mass-to-charge ratio (m/z), which will be higher for the deuterated compound compared to its non-deuterated counterpart, and allows for the quantification of any chemical impurities.

Determining the enantiomeric excess (e.e.), which measures the purity of a chiral substance, requires a specialized chiral stationary phase (CSP). For carvone enantiomers, CSPs based on cyclodextrin derivatives are widely employed. These phases create a chiral environment within the column, leading to differential interactions with the (+)-Carvone-d4 and (-)-Carvone-d4 enantiomers. This results in different retention times for the two enantiomers, allowing for their separation and individual quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Illustrative GC Parameters for Purity and Enantiomeric Analysis of this compound

ParameterPurity Analysis (GC-MS)Enantiomeric Excess (Chiral GC-FID)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin (25 m x 0.25 mm)
Carrier Gas Helium, 1 mL/minHydrogen, 7 psi
Oven Program 60°C (2 min hold), ramp to 240°C at 10°C/min40°C, ramp to 180°C at 2°C/min
Injector Temp. 250°C250°C
Detector Mass Spectrometer (EI, 70 eV)Flame Ionization Detector (FID)
Expected Result Single major peak for Carvone-d4 with characteristic m/z, separated from impurities.Two baseline-separated peaks corresponding to (+)-Carvone-d4 and (-)-Carvone-d4.

High-Performance Liquid Chromatography (HPLC) for Separation of Isotopic Species

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds. For a compound like carvone, reverse-phase HPLC is a common method for determining chemical purity.

However, HPLC is generally not the preferred method for the separation of isotopic species (isotopologues). Isotopologues have nearly identical physicochemical properties, and conventional HPLC columns lack the selectivity to resolve compounds that differ only by the substitution of hydrogen with deuterium. While subtle differences in retention behavior can sometimes occur due to the electronic and steric effects of deuterium, achieving baseline separation between this compound and any residual, partially deuterated or non-deuterated carvone is highly challenging. Mass spectrometry remains the definitive technique for assessing isotopic purity and distribution.

Therefore, the primary role of HPLC in the analysis of this compound is to assess its purity with respect to non-isotopic, chemically distinct impurities, particularly those that are less volatile and not amenable to GC analysis.

Table 2: Representative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 72:28 v/v)
Flow Rate 1.0 mL/min
Detection UV at ~235 nm (wavelength of maximum absorbance for carvone)
Column Temp. 40°C
Expected Result A single major peak for this compound, well-resolved from more or less polar impurities.

Mechanistic Investigations Utilizing +/ Carvone D4

Kinetic Isotope Effects (KIE) in Chemical Reactions Involving (+/-)-Carvone-d4

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD).

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. csbsju.edu Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. ias.ac.in A normal primary KIE (kH/kD > 1) is a strong indication that the C-H bond is cleaved in the rate-limiting step. The magnitude of the primary KIE can provide further details about the transition state; for instance, a linear transfer of a hydrogen atom typically results in a larger KIE than a non-linear transfer. princeton.edu

In the context of this compound, a reaction involving the abstraction of a deuterium (B1214612) atom from the deuterated methyl group (CD3) or the exocyclic methylene (B1212753) group (CD2) in the rate-determining step would be expected to exhibit a significant primary KIE. For example, in a base-catalyzed enolization or a radical-mediated hydrogen abstraction at these positions, the observation of a kH/kD value significantly greater than 1 would provide compelling evidence for C-D bond cleavage in the slowest step of the reaction.

Illustrative Data for a Hypothetical Base-Catalyzed Isomerization: Table 1: Primary Kinetic Isotope Effect in the Hypothetical Base-Catalyzed Isomerization of Carvone (B1668592)

SubstrateRate Constant (k) at 25°C (s⁻¹)kH/kD
(+/-)-Carvone3.5 x 10⁻⁴6.8
This compound5.15 x 10⁻⁵

This table presents hypothetical data for illustrative purposes.

The substantial kH/kD value of 6.8 in this hypothetical example strongly suggests that the abstraction of a proton/deuteron (B1233211) from one of the labeled positions is the rate-determining step of the isomerization reaction.

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization or the steric and electronic environment of the transition state. princeton.edu

α-Secondary KIEs : Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. If the hybridization changes from sp³ to sp², a normal SKIE (kH/kD > 1) is typically observed because the C-H(D) bending vibrations are less restricted in the sp²-hybridized transition state. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1).

β-Secondary KIEs : Involve isotopic substitution at a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H(D) bond participates in stabilizing a developing positive charge in the transition state. A normal β-SKIE is often observed in these cases.

For this compound, a reaction proceeding through a carbocation intermediate at the C1 position would likely show a β-secondary KIE due to the deuterated methyl group. The magnitude of this effect could provide insight into the extent of positive charge development in the transition state.

Illustrative Data for a Hypothetical Solvolysis Reaction: Table 2: Secondary Kinetic Isotope Effect in a Hypothetical Solvolysis Reaction of a Carvone Derivative

SubstrateRate Constant (k) at 25°C (s⁻¹)kH/kD
Carvone Derivative1.2 x 10⁻³1.15
Carvone-d4 Derivative1.04 x 10⁻³

This table presents hypothetical data for illustrative purposes.

The normal secondary KIE of 1.15 in this hypothetical case would be consistent with a change in hybridization at a nearby carbon or the influence of hyperconjugation from the deuterated methyl group, supporting a mechanism with significant carbocation character in the transition state.

For reactions of this compound, if the reaction is acid- or base-catalyzed in a protic solvent, switching to a deuterated solvent can help to distinguish between different mechanistic possibilities, such as general versus specific acid/base catalysis.

Illustrative Data for a Hypothetical Acid-Catalyzed Hydration: Table 3: Solvent Kinetic Isotope Effect in the Hypothetical Acid-Catalyzed Hydration of Carvone

SolventRate Constant (k) at 25°C (M⁻¹s⁻¹)kH₂O/kD₂O
H₂O2.1 x 10⁻²0.45
D₂O4.7 x 10⁻²

This table presents hypothetical data for illustrative purposes.

The inverse solvent KIE (kH₂O/kD₂O < 1) in this hypothetical example would suggest a mechanism involving a rapid pre-equilibrium protonation of the carvone substrate prior to the rate-determining step.

Studying the temperature dependence of KIEs can provide deeper mechanistic insights, particularly regarding quantum mechanical tunneling. mdpi.com According to the Arrhenius equation, the difference in activation energies for the H and D-containing reactants contributes to the KIE. For classical over-the-barrier reactions, the KIE is expected to decrease as the temperature increases. However, an unusual or temperature-independent KIE can be an indicator of hydrogen tunneling, a phenomenon where a proton passes through the activation barrier rather than over it. nih.gov

Investigating the KIE for a reaction of this compound at various temperatures could reveal the contribution of tunneling to the reaction mechanism.

Illustrative Data for the Temperature Dependence of a KIE: Table 4: Temperature Dependence of a Hypothetical Primary KIE for a Carvone Reaction

Temperature (K)kH/kD
2738.5
2986.8
3235.5

This table presents hypothetical data for illustrative purposes.

The decrease in the kH/kD ratio with increasing temperature, as shown in the hypothetical data, is consistent with a classical primary kinetic isotope effect where the reaction proceeds over an energetic barrier.

Elucidation of Reaction Mechanisms Through Deuterium Labeling

Beyond influencing reaction rates, deuterium labeling is a powerful method for tracing the path of atoms throughout a chemical reaction. chem-station.com By determining the location of deuterium atoms in the products, it is possible to deduce which bonds were formed and broken, and to identify any molecular rearrangements that may have occurred.

In reactions of this compound, the fate of the deuterium atoms can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, in a rearrangement reaction, if a deuterium atom from the methyl group is found to have migrated to a different position in the product, this would provide direct evidence for a specific rearrangement pathway, such as a hydride shift. Similarly, in a cyclization reaction, the stereochemistry of the deuterium atoms in the product can reveal the stereochemical course of the reaction.

Consider a hypothetical acid-catalyzed rearrangement of this compound. If the reaction proceeds through a series of carbocation intermediates and hydride shifts, the final position of the deuterium labels in the product would be indicative of the specific mechanistic pathway. Analysis of the product mixture by ¹H and ²H NMR would allow for the unambiguous determination of the deuterium positions, thereby confirming or refuting a proposed mechanism.

Identification of Rate-Determining Steps

The primary kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, used to identify whether a carbon-hydrogen bond is broken during the rate-determining step (RDS) of a reaction. wikipedia.orgnumberanalytics.com The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is cleaved in the RDS. wikipedia.orgresearchgate.net

In the context of this compound, where deuterium atoms are placed at a specific position (e.g., alpha to the carbonyl group), its reactions can be compared to those of non-deuterated carvone. For instance, in the hydrogenation of α,β-unsaturated ketones, a reaction carvone readily undergoes, a significant KIE (kH/kD > 3) was observed when the reaction was performed with H2 versus D2. acs.org This indicates that hydrogen transfer to the ketone is the rate-limiting step. While this specific study was not on carvone itself, it demonstrates the principle. If a similar study on the reduction of carvone-d4 (with deuterium at the C-3 methyl group, for example) showed a negligible KIE, it would suggest that the C-D bonds at that position are not broken in the slowest step of the reaction.

To illustrate this principle, consider a hypothetical base-catalyzed enolate formation with carvone, where the α-proton at C-3 is abstracted.

Table 1: Hypothetical Kinetic Isotope Effect in Carvone Enolization

CompoundRate Constant (M⁻¹s⁻¹)kH/kDMechanistic Implication
(+/-)-CarvonekH = 1.0 x 10⁻⁴7.0C-H bond breaking is the rate-determining step.
(+/-)-Carvone-d1 (at C-3)kD = 1.4 x 10⁻⁵

This table is illustrative and based on typical KIE values for C-H bond cleavage. wikipedia.org

Probing Transition State Structures with Isotopic Labels

Beyond identifying the RDS, the magnitude of the KIE can offer insights into the structure of the transition state (TS). According to theory, the maximum KIE value is observed when the hydrogen (or deuterium) atom is symmetrically transferred in the transition state, meaning it is equally bonded to the donor and acceptor atoms. An asymmetric transition state, where the hydrogen is either more closely bonded to the donor (an "early" TS) or the acceptor (a "late" TS), will result in a smaller KIE.

For a reaction involving this compound, such as a hydride reduction of the carbonyl group, measuring the KIE would provide information about the nature of the hydride transfer in the transition state. A large KIE would suggest a symmetrical H-transfer, whereas a smaller KIE would point to an asymmetrical transition state. Computational methods, such as Density Functional Theory (DFT), can be used to model transition state geometries and predict KIEs, which can then be compared with experimental data to validate the proposed mechanism. researchgate.netmdpi.com

Deuterium Exchange Studies and Reactivity Profiling

Deuterium exchange studies involve monitoring the replacement of protons with deuterons from a deuterated solvent (like D₂O) or reagent. For ketones like carvone, this exchange typically occurs at the α-carbon positions via enol or enolate intermediates and is catalyzed by either acid or base. mdpi.com

Acid-Catalyzed Deuterium Exchange Mechanisms

Under acidic conditions, the carbonyl oxygen of carvone is first protonated (or deuterated, using a source like D₃O⁺). This increases the acidity of the α-hydrogens. vaia.com A base (such as a water molecule) can then abstract an α-proton to form an enol intermediate. acs.org This enol can then be re-ketonized by capturing a deuteron from the solvent, resulting in a deuterium atom at the α-position. This process, known as keto-enol tautomerism, can be followed spectroscopically to study the kinetics of enolization. vaia.comacs.org For carvone, this exchange can occur at the C-3 position.

Base-Catalyzed Deuterium Exchange Mechanisms

In the presence of a base, an α-proton is directly abstracted to form an enolate intermediate. This enolate is a resonance-stabilized anion. Subsequent protonation (or deuteration) by the solvent regenerates the ketone, but with a deuterium incorporated at the α-position. Because carvone is an α,β-unsaturated ketone, conjugation allows for the possibility of exchange at the γ-position (the C-10 methyl group) as well as the α-position (C-3). The enolate formed by abstraction of the α-proton can be represented by resonance structures that place the negative charge on the γ-carbon, which can then be deuterated.

Investigation of Exchange Kinetics and Equilibria

The rates of deuterium exchange provide quantitative data on the acidity of the α- and γ-protons and the stability of the corresponding intermediates. By monitoring the incorporation of deuterium over time using techniques like NMR spectroscopy or mass spectrometry, rate constants for the exchange process can be determined.

While specific kinetic data for deuterium exchange in carvone is not widely published, studies on similar ketones demonstrate that the rate is dependent on the catalyst concentration (acid or base) and temperature. mit.edunih.gov The equilibrium position of the exchange reveals the thermodynamic preference for deuterium at different sites. For α,β-unsaturated ketones, the α-protons are generally more acidic and exchange more rapidly than the γ-protons.

Regioselectivity and Stereoselectivity in Chemical Transformations of Deuterated Carvone

Carvone possesses two distinct carbon-carbon double bonds: an electron-deficient endocyclic double bond conjugated to the carbonyl group and an electron-rich exocyclic double bond on the isopropenyl side chain. This difference governs the regioselectivity of many of its reactions. researchgate.netresearchgate.net The presence of a deuterium label can be used to track or, in some cases, influence the stereochemical outcome of these reactions.

A notable example is the biocatalytic reduction of carvone using ene-reductase enzymes. In a study using (5R)-carvone and (5S)-carvone, enzymatic reduction with a deuterium source led to the formation of dideuterated carvone derivatives. researchgate.netnih.gov The enzyme demonstrated high stereoselectivity, generating a new chiral center at the C-2 position with (R)-stereochemistry in both cases. Furthermore, the deuterium addition at the C-3 position also proceeded stereoselectively, consistent with an anti-addition mechanism across the double bond. researchgate.netnih.gov

Table 2: Stereoselective Biocatalytic Deuteration of Carvone Isomers

SubstrateProductStereochemistry at C-2Stereochemistry at C-3Diastereomeric Excess (de)
(5R)-Carvonetrans-(2R,5R)-dideuterocarvoneRR>98%
(5S)-Carvonecis-(2R,5S)-dideuterocarvoneRS>98%

Data sourced from a biocatalytic deuteration study. researchgate.netnih.gov

This study showcases how a deuterated analog of carvone can be synthesized with high stereocontrol. While this example illustrates the creation of a deuterated compound, the principle can be reversed. If this compound were used as a starting material in a diastereoselective reaction, the deuterium label would serve as a spectroscopic probe to confirm the stereochemical course of the reaction without ambiguity. The inherent stereoselectivity in such reactions is typically governed by steric hindrance from the existing substituents, directing the incoming reagent to the less hindered face of the molecule. researchgate.netwur.nl

Computational and Theoretical Studies on Deuterated Carvone Systems

Density Functional Theory (DFT) Calculations on Deuterated Carvone (B1668592) Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of carvone. For (+/-)-Carvone-d4, DFT calculations can elucidate its fundamental electronic characteristics and predict its spectroscopic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This procedure systematically adjusts the positions of the atoms to find the configuration with the lowest possible ground state energy. For a flexible molecule like carvone, this process is crucial for identifying its preferred shapes or conformers.

Carvone's conformational flexibility arises primarily from the rotation of the isopropenyl group relative to the cyclohexenone ring. Computational studies on non-deuterated carvone have identified two main low-energy conformers: one where the isopropenyl group is in a pseudo-equatorial position and another where it is in a pseudo-axial position. The equatorial conformer is generally found to be more stable. Geometry optimization of this compound using a DFT functional (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(2d,2p)) would be expected to yield similar results. The deuteration at the methyl group is not anticipated to significantly alter the relative energies of these primary conformers.

Conformer of this compoundIsopropenyl Group OrientationCalculated Relative Energy (kJ/mol)Key Dihedral Angle (C-C-C=C)
Equatorial-1 (CE1)Equatorial0.00 (most stable)~130°
Axial-1 (CA1)Axial~4-6~ -45°

This table presents hypothetical, illustrative data for the expected low-energy conformers of this compound based on calculations for non-deuterated carvone.

Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For carvone, the HOMO is typically localized around the C=C double bonds of the ring and the isopropenyl group, while the LUMO is concentrated on the α,β-unsaturated ketone system. This distribution indicates that the C=C bonds are the most likely sites for electrophilic attack, while the conjugated ketone system is susceptible to nucleophilic attack. Calculations of the charge distribution and the molecular electrostatic potential (MEP) map would further reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The negatively charged region is expected to be concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. The substitution of four hydrogen atoms with deuterium (B1214612) in the methyl group is expected to have a negligible effect on these electronic properties, as they are primarily governed by the arrangement of π-electrons and electronegative atoms.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy~ -6.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy~ -1.8 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap~ 4.4 eVIndicator of chemical reactivity and stability
Dipole Moment~ 3.2 - 3.8 DMeasure of molecular polarity

This table contains illustrative electronic property data for this compound, based on typical DFT calculation results for similar organic molecules.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. After a geometry optimization confirms a structure as a true energy minimum, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields a set of vibrational modes and their corresponding frequencies.

For this compound, this analysis would be particularly insightful. The primary effect of deuteration is the change in mass of the atoms involved in a particular vibration. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, the C-D stretching and bending vibrations of the deuterated methyl group in this compound will occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations in non-deuterated carvone. This predictable isotopic shift is a powerful tool for assigning specific peaks in experimental spectra.

Vibrational ModeTypical Calculated Wavenumber (C-H)Predicted Wavenumber (C-D)Isotopic Shift (cm⁻¹)
Methyl Symmetric Stretch~2870 cm⁻¹~2100 cm⁻¹~ -770
Methyl Asymmetric Stretch~2960 cm⁻¹~2220 cm⁻¹~ -740
Methyl Symmetric Bend (Umbrella)~1380 cm⁻¹~1050 cm⁻¹~ -330
Methyl Asymmetric Bend (Scissoring)~1460 cm⁻¹~1070 cm⁻¹~ -390

This table illustrates the expected downshift in vibrational frequencies for the deuterated methyl group in this compound compared to a standard C-H methyl group. The values are representative approximations.

Molecular Dynamics (MD) Simulations of this compound Interactions and Dynamics

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its motion and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve.

MD simulations of an isolated this compound molecule (in a vacuum or with an implicit solvent model) can reveal its intrinsic flexibility and the dynamics of its conformational changes. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between the equatorial and axial conformers. Analysis of the simulation trajectory allows for the construction of a free energy landscape, which maps the stability of different conformations and the energy barriers between them. This provides a more dynamic view than the static picture from DFT, showing how the molecule explores its conformational space at a given temperature. Such simulations would also highlight the flexibility of the cyclohexenone ring and the vibrational motions of the deuterated methyl and isopropenyl groups.

To understand how this compound behaves in a realistic chemical environment, MD simulations are typically performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, ethanol). These simulations provide detailed information about solute-solvent interactions. The primary interaction between carvone and protic solvents is expected to be hydrogen bonding between the solvent's hydroxyl group and the carbonyl oxygen of carvone.

By analyzing the simulation, one can calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the carvone molecule. The RDF for the carbonyl oxygen would reveal the structure of the first solvation shell, indicating the average number of hydrogen-bonded solvent molecules and their distances. Furthermore, simulations can quantify the strength of van der Waals interactions between the nonpolar regions of carvone and the solvent. The solvent environment can influence the conformational equilibrium of carvone, and MD simulations can quantify this effect by measuring the relative populations of the equatorial and axial conformers in different solvents. The impact of deuteration on these intermolecular interactions is generally considered to be minor.

Theoretical Prediction of Spectroscopic Parameters for Deuterated Carvone

The substitution of hydrogen with deuterium in a molecule induces subtle but measurable changes in its spectroscopic properties. Computational chemistry offers powerful tools to predict these changes, providing valuable insights into the molecular structure and dynamics.

NMR Chemical Shift Predictions for Deuterated Positions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a standard tool in chemical research. For this compound, theoretical calculations would be crucial in predicting the ¹H and ¹³C NMR chemical shifts, particularly at and near the sites of deuteration.

The process typically involves:

Geometry Optimization: The 3D structure of the carvone-d4 molecule is optimized using a selected DFT functional and basis set to find its lowest energy conformation.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Deuteration is known to cause small isotopic shifts in the NMR spectra of neighboring nuclei. Predicting these subtle changes requires high-accuracy calculations. While specific predicted data for this compound is not available, a hypothetical table of predicted ¹H NMR chemical shifts for the deuterated positions, based on general principles of isotope effects, is presented below. The actual values would depend on the precise location of the deuterium atoms.

Hypothetical Predicted ¹H NMR Chemical Shifts for Deuterated Positions in Carvone-d4

Position of DeuteriumPredicted ¹H Chemical Shift (ppm)Isotope Shift (Δδ, ppm) vs. Non-deuterated Carvone
C-D at Position XValueValue
C-D at Position YValueValue
C-D₂ at Position ZValueValue
Note: This table is illustrative. Actual values would require specific DFT calculations for this compound.

IR/Raman Spectra Simulation and Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The increased mass of deuterium compared to hydrogen leads to a predictable decrease in the vibrational frequencies of the corresponding C-D bonds. Computational simulations can accurately predict these shifts and aid in the assignment of complex experimental spectra.

The simulation of IR and Raman spectra for this compound would involve:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and the corresponding normal modes.

Intensity Calculation: IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman intensities are calculated from the derivatives of the polarizability.

A key outcome of such a simulation would be the prediction of the C-D stretching and bending frequencies, which are expected to appear at significantly lower wavenumbers than the corresponding C-H vibrations. A study on the non-deuterated (S)-(+)-Carvone has demonstrated the utility of DFT calculations in assigning its vibrational spectra. A similar approach for this compound would allow for a detailed assignment of its IR and Raman bands.

Predicted Vibrational Frequencies for C-D Bonds in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-D Stretch~2100 - 2250
C-D Bend (Scissoring)~1000 - 1100
C-D Bend (Rocking/Wagging)~700 - 900
Note: These are approximate ranges based on typical C-D vibrational frequencies. Precise values would be obtained from specific calculations.

Computational Modeling of Kinetic Isotope Effects and Reaction Pathways

The study of kinetic isotope effects (KIEs), where an isotopic substitution alters the rate of a chemical reaction, is a powerful tool for elucidating reaction mechanisms. Computational modeling can provide detailed insights into the origins of KIEs and help to map out potential reaction pathways.

For this compound, computational modeling could be used to investigate how deuteration affects the rates of various reactions, such as hydrogen abstraction, addition to double bonds, or rearrangements. This would involve:

Locating Transition States: The transition state structures for the reaction of both the deuterated and non-deuterated carvone would be located using quantum chemical methods.

Calculating Vibrational Frequencies: Frequency calculations are performed for the reactants and the transition states to obtain zero-point vibrational energies (ZPVEs).

Calculating KIEs: The KIE is then calculated from the differences in the ZPVEs between the deuterated and non-deuterated species at the transition state and in the ground state. The Bigeleisen-Mayer equation is a fundamental theoretical framework for these calculations.

A computational study of a reaction involving C-H bond cleavage at a deuterated position in this compound would be expected to show a primary KIE (kH/kD > 1), indicating that the C-D bond is broken in the rate-determining step. The magnitude of the predicted KIE would provide valuable information about the nature of the transition state.

Hypothetical Computed Kinetic Isotope Effects for a Reaction of this compound

Reaction TypePosition of DeuterationComputed kH/kDInterpretation
Hydrogen AbstractionC-DValue (>1)Primary KIE; C-D bond breaking in rate-determining step.
Electrophilic AdditionRemote to C-DValue (~1)Secondary KIE; minor influence of deuteration on the reaction rate.
Note: The values in this table are hypothetical and would be the outcome of specific computational investigations.

Applications of +/ Carvone D4 in Chemical Research

(+/-)-Carvone-d4 as an Internal Standard in Quantitative Analytical Method Development

In analytical chemistry, achieving precision and accuracy is paramount. clearsynth.com Deuterated compounds, such as this compound, are frequently employed as internal standards (IS) to enhance the reliability of quantitative measurements, particularly in chromatographic and mass spectrometric techniques. clearsynth.comresearchgate.netresearchgate.net An internal standard is a compound of known concentration added to an unknown sample to correct for variations during analysis. Because deuterated standards like this compound have nearly identical physicochemical properties to their non-labeled counterparts (analytes), they experience similar losses during sample preparation and similar ionization efficiencies in the mass spectrometer. researchgate.netvulcanchem.com However, due to the mass difference, the internal standard can be clearly distinguished from the analyte, allowing for accurate signal normalization. vulcanchem.com

The use of an internal standard is a cornerstone of robust analytical method validation. clearsynth.com For quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. When an internal standard like this compound is used, the curve plots the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratioing technique effectively compensates for fluctuations in injection volume, detector response, and ion suppression from the sample matrix. clearsynth.comnih.gov

The process ensures that the analytical procedure is both robust and reliable. clearsynth.com For example, in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a fixed amount of this compound would be added to each calibration standard and unknown sample. The instrument measures the signal intensity for both the non-labeled carvone (B1668592) and the deuterated internal standard. The resulting data allows for the creation of a highly linear and reproducible calibration curve, essential for accurate quantification.

Table 1: Example Data for Calibration Curve Construction Using this compound as an Internal Standard

This table illustrates the principle of using a fixed concentration of an internal standard to generate a calibration curve for the quantification of carvone. The response ratio corrects for analytical variability.

Carvone Concentration (ng/mL)Carvone Response (Signal Intensity)This compound Response (Signal Intensity)Response Ratio (Carvone/Carvone-d4)
1.010,500105,0000.10
5.051,500103,0000.50
10.0102,000102,0001.00
50.0495,00099,0005.00
100.01,010,000101,00010.00

Deuterated internal standards are indispensable for monitoring pollutants and other chemical compounds in complex environmental samples like water, soil, and air. clearsynth.com The sample matrix—the collection of all other components in the sample besides the analyte—can significantly interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com Using a deuterated standard helps correct for these interferences, ensuring precise measurements. clearsynth.com

A pertinent example is the analysis of pesticides and mycotoxins in challenging matrices such as cannabis, where a variety of compounds can suppress or enhance the analyte signal during mass spectrometry analysis. lcms.cz Research has demonstrated that employing a suite of deuterated analogues as internal standards effectively mitigates these matrix effects, allowing for accurate quantification across different sample types (e.g., flower, edibles, concentrates). lcms.cz Although not specifically carvone, this research highlights the principle: this compound can be used as a representative internal standard for the quantification of other terpenes or volatile organic compounds in environmental samples where complex matrices are a concern.

Carvone is a significant flavor and aroma compound found naturally in the essential oils of plants like caraway (Carum carvi) and spearmint (Mentha spicata). researchgate.netgovst.edu The precise quantification of such compounds is critical for the quality control of essential oils, as well as in the formulation and analysis of food products. This compound serves as an excellent internal standard for stable isotope dilution analysis (SIDA) of carvone and related terpenoids in food matrices.

In this application, a known quantity of this compound is added to a food sample (e.g., chewing gum, baked goods, or essential oil extracts) before processing. The sample is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS). By comparing the signal of the native carvone to that of the added deuterated standard, chemists can accurately determine the concentration of the flavor compound, unaffected by losses during extraction or matrix interferences. researchgate.net

Table 2: Hypothetical Quantification of Carvone in Food Products Using this compound

This table shows how this compound could be used to accurately measure the native carvone content in different food products, demonstrating the method's utility in quality control.

Food Product SampleMatrix TypeMeasured Carvone ResponseMeasured Carvone-d4 ResponseCalculated Carvone Concentration (mg/kg)
Spearmint Chewing GumHigh Sugar Confectionery1,250,000500,000250
Caraway Seed ExtractOily Botanical Extract3,750,000510,000735
Rye Bread with CarawayBaked Good150,000495,00030

Tracer Studies in In Vitro Biochemical Pathway Elucidation (non-clinical focus)

Beyond its role as an internal standard, the isotopic label in this compound makes it a powerful tracer for investigating biochemical pathways and enzyme mechanisms in a non-clinical, in vitro setting. researchgate.net The deuterium (B1214612) atoms act as a stable, non-radioactive label that allows researchers to follow the molecule through a series of enzymatic transformations.

Understanding how enzymes function at a molecular level is a fundamental goal of biochemistry. Deuterated substrates are used to probe reaction mechanisms, particularly for hydrogen transfer reactions. researchgate.netwisc.edu Carvone is a known substrate for a class of enzymes called ene reductases, which catalyze the reduction of carbon-carbon double bonds. nih.gov

By incubating an enzyme, such as an ene reductase from a microorganism, with this compound, researchers can analyze the resulting products to determine the stereochemistry of the reaction. researchgate.netresearchgate.net For example, analysis of the product, dihydrocarvone, via NMR spectroscopy or mass spectrometry can reveal the final position of the deuterium atoms. This information helps to elucidate whether the enzymatic addition of hydrogen (or in this case, a mix of hydrogen and deuterium) across the double bond occurs in a specific orientation (e.g., syn or anti addition), providing critical insights into the enzyme's active site and catalytic mechanism. researchgate.netresearchgate.net Studies on the enzymatic reduction of carvone have been instrumental in characterizing the stereospecificity of various oxidoreductases. nih.govtandfonline.com

This compound is an effective tool for tracing the metabolic fate of carvone in in vitro systems, such as with isolated enzymes, subcellular fractions (e.g., liver microsomes), or cell cultures. vulcanchem.com When this compound is introduced into such a system, it undergoes the same metabolic reactions as natural carvone, including reduction, oxidation, and conjugation.

The key advantage of the deuterated tracer is its distinct mass signature. vulcanchem.com Using LC-MS/MS, researchers can specifically search for metabolites that are four mass units heavier than the corresponding non-labeled metabolites. This allows for the unambiguous identification of metabolic products derived from the administered this compound, eliminating any background interference from endogenous compounds. vulcanchem.com This approach enables the construction of a detailed metabolic map, identifying the structures of key metabolites and elucidating the primary biochemical pathways involved in the compound's transformation.

Table 3: Predicted Mass Shifts for Potential Metabolites of this compound

This table outlines the expected mass-to-charge ratios (m/z) for potential metabolites of this compound compared to their non-labeled analogues in mass spectrometry, illustrating its utility in metabolic fate studies.

CompoundChemical Formula (Non-labeled)Monoisotopic Mass (Non-labeled)Chemical Formula (Deuterated)Monoisotopic Mass (Deuterated)Mass Shift (Da)
CarvoneC10H14O150.10C10H10D4O154.13+4
DihydrocarvoneC10H16O152.12C10H12D4O156.15+4
CarveolC10H16O152.12C10H12D4O156.15+4
Hydroxylated CarvoneC10H14O2166.10C10H10D4O2170.12+4

Applications in Advanced Materials Science Research

Deuterated Polymer Synthesis and Characterization

The synthesis of polymers from terpene-based feedstocks is a growing field of interest due to the natural abundance and inherent functionality of these molecules. nottingham.ac.uk Carvone, a monoterpene, is a particularly attractive starting material for polymer synthesis because its structure contains unsaturated moieties that can be readily polymerized. nottingham.ac.uk The introduction of deuterium into the carvone structure to create this compound opens up new avenues for the characterization of the resulting polymers.

While specific research detailing the polymerization of this compound is not widely available in public literature, the synthesis of polymers from non-deuterated carvone derivatives has been successfully demonstrated. For instance, carvone (meth)acrylate monomers have been synthesized and polymerized to create novel hydrophilic and amphiphilic polymers. worktribe.comunibo.it These polymers were characterized using standard techniques such as ¹H-¹³C NMR, GPC, TGA, and DSC analyses. unibo.it Furthermore, polymers based on carvone have been explored for applications such as cross-linkable materials for coatings. nottingham.ac.uk

The synthesis of this compound itself can be achieved through methods such as catalytic hydrogen-deuterium exchange using deuterium gas (D₂) in the presence of a palladium or platinum catalyst. vulcanchem.com The selective deuteration of the methyl and isopropenyl groups of R-(−)-carvone has been reported to yield >95% isotopic purity. vulcanchem.com Once synthesized, this deuterated monomer can, in principle, be subjected to similar polymerization reactions as its non-deuterated counterpart to produce deuterated polymers. The primary advantage of using this compound as a monomer is that the resulting deuterated polymer can be used in advanced characterization techniques that are sensitive to isotopic substitution.

The characterization of such deuterated polymers would rely heavily on techniques that can distinguish between hydrogen and deuterium. The presence of deuterium atoms alters the vibrational frequencies of C-D bonds compared to C-H bonds, which can be observed using infrared (IR) and Raman spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, where the distinct gyromagnetic ratio of deuterium allows for ²H-NMR studies, providing specific information about the location of the deuterium labels within the polymer structure. vulcanchem.com

Neutron Scattering Studies of Deuterated Systems

Neutron scattering is a powerful analytical technique for investigating the structure and dynamics of polymers at the molecular level. uc.edu A key advantage of neutron scattering is its sensitivity to the isotopic composition of the sample. uc.edu The significant difference in the neutron scattering length between hydrogen and deuterium atoms allows for a technique known as "contrast variation." uc.edu By selectively deuterating parts of a polymer system, researchers can effectively make certain components "visible" or "invisible" to neutrons, thus highlighting specific structural features.

Polymers synthesized from this compound are ideal candidates for neutron scattering studies. By blending these deuterated polymers with their non-deuterated (hydrogenous) counterparts, researchers can create systems with controlled scattering contrast. uc.edu This approach is fundamental to many small-angle neutron scattering (SANS) experiments designed to probe polymer conformation, chain dimensions, and the thermodynamics of polymer blends. uc.edu

For example, SANS studies on mixtures of hydrogenous and deuterated polymers allow for the determination of the single-chain structure factor, which provides information about the size and shape of individual polymer chains within the bulk material. uc.edu This is crucial for understanding how polymer chains behave in a melt or a concentrated solution and how they respond to external stimuli such as flow or deformation. uc.eduaps.org

Although specific neutron scattering studies on polymers derived directly from this compound are not extensively documented, the general principles and applications are well-established in polymer science. uc.eduill.eu The use of deuterated polymers is critical for advancing our understanding of sustainable polymers, such as those derived from bio-based sources like terpenes. ill.eu

Role in Isotope Dilution Mass Spectrometry (IDMS) Method Development

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantitative determination of chemical substances. americanlaboratory.com The method relies on the use of an isotopically labeled version of the analyte as an internal standard. americanlaboratory.com Because the labeled internal standard is chemically identical to the analyte, it can effectively compensate for sample loss during preparation and for variations in instrument response, leading to highly reliable results. cerilliant.com

This compound is well-suited for use as an internal standard in the development of IDMS methods for the quantification of carvone and its metabolites. The deuterium labels provide a distinct mass spectral signature, allowing the labeled standard to be easily differentiated from the non-labeled analyte by the mass spectrometer. vulcanchem.com For instance, in a mass spectrum, the molecular ion of this compound will appear at a higher mass-to-charge ratio (m/z) compared to native carvone, with the difference corresponding to the number of deuterium atoms.

The development of an IDMS method typically involves the following steps:

Synthesis and Purification of the Labeled Standard: A high-purity sample of the isotopically labeled compound, such as this compound, is required. vulcanchem.com

Calibration: A series of calibration standards are prepared with known amounts of the analyte and a fixed amount of the labeled internal standard.

Sample Preparation: A known amount of the labeled internal standard is added to the unknown sample.

Mass Spectrometric Analysis: The sample is analyzed by a mass spectrometer, and the ratio of the signal from the analyte to the signal from the internal standard is measured.

Quantification: The concentration of the analyte in the sample is determined by comparing the measured ratio to the calibration curve.

This approach has been widely used for the accurate quantification of a variety of compounds in complex matrices, including drugs, metabolites, and environmental contaminants. americanlaboratory.comlcms.cz Research has shown the utility of deuterated analogs as internal standards for quantifying terpenes and other volatile compounds in complex mixtures like wine and pineapple aroma. nih.govmdpi.com In pharmacokinetic studies, this compound has been administered to rodents to track and quantify its metabolites using LC-MS/MS, demonstrating its practical application as an internal standard. vulcanchem.com The mass shift provided by the deuterium labels helps to eliminate background noise and differentiate the administered compound from any endogenous carvone. vulcanchem.com

Below is a table summarizing the key properties of this compound relevant to its application in IDMS.

PropertyValue/DescriptionSignificance in IDMS
Isotopic Purity Typically >95% vulcanchem.comHigh isotopic purity is crucial to avoid interference from unlabeled species in the internal standard.
Chemical Identity Chemically identical to native carvoneEnsures that the internal standard behaves the same way as the analyte during sample preparation and analysis.
Mass Shift A distinct mass difference from the native analyteAllows for clear differentiation between the analyte and the internal standard in the mass spectrometer.

Advanced Isotopic Perturbations and Their Research Implications

Vibrational Mode Alterations and Anharmonicity Induced by Deuteration

The replacement of hydrogen with deuterium (B1214612) in the carvone (B1668592) structure directly impacts its vibrational modes. Due to the increased reduced mass of the C-D bond compared to the C-H bond, the frequency of the C-D stretching vibration is significantly lower. researchgate.net This shift is a predictable consequence of the harmonic oscillator model but also reveals more complex anharmonic effects. scholaris.caacs.org Anharmonicity, the deviation of a molecular vibration from a perfect simple harmonic motion, is crucial for understanding overtone spectra and intramolecular energy flow. acs.orgacs.org

Studies on related deuterated molecules and computational models demonstrate that deuteration can alter the coupling between different vibrational modes. acs.orgresearchgate.net For instance, the analysis of vibrational circular dichroism (VCD) spectra of carvone derivatives and other chiral molecules benefits from considering anharmonic effects, which are often modeled using Density Functional Theory (DFT) calculations. acs.orgresearchgate.net These calculations, which can be refined using generalized second-order perturbative (GVPT2) evaluations, provide insights into both mechanical and electrical anharmonicity without relying on empirical scaling factors. researchgate.net The study of deuterated cyclohexene (B86901), a core structural element of carvone, has shown that isotopic substitution can lead to significant intramolecular energy flow, which is observable in vibrational overtone spectra. acs.org

Table 1: Theoretical Vibrational Frequency Shifts upon Deuteration This table is illustrative, based on general principles of isotope effects on vibrational frequencies. Precise values for (+/-)-Carvone-d4 would require specific experimental data.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Stretching~3000~2200
Bending~1400~1000

Source: General principles from researchgate.net, icm.edu.pl.

Influence of Deuteration on Conformational Dynamics and Energetics

The conformational landscape of a molecule, which describes the relative energies of its different spatial arrangements (conformers), can be subtly influenced by deuteration. In flexible molecules like carvone, which contains a cyclohexene ring, the isopropenyl group can exist in different orientations, primarily equatorial and axial. researchgate.net Research on similar monoterpenoids has shown that the relative stability of these conformers is governed by a delicate balance of intramolecular forces, including dispersion interactions. researchgate.net

Deuteration affects the zero-point vibrational energy (ZPVE) of the molecule. Since different conformers may have slightly different vibrational frequencies, the change in ZPVE upon deuteration will not be identical for all conformers. This can lead to a shift in the conformational equilibrium. While often small, these energetic shifts can be significant, particularly at low temperatures. uwo.ca Computational methods, such as those combining rotational spectroscopy with quantum chemistry calculations, are essential for elucidating these minor but important energetic differences and understanding the full conformational dynamics. researchgate.netacs.org The study of the conformational dynamics of various molecules reveals that changes often occur in flexible loop regions, while the core secondary structure remains more stable. nih.gov

Research on Deuterium Isotope Effects Beyond Kinetics (e.g., equilibrium isotope effects, solvent effects)

While kinetic isotope effects (KIEs) are widely studied, the impact of deuteration extends to chemical equilibria and interactions with the solvent. numberanalytics.comprinceton.edu

Equilibrium Isotope Effects (EIEs): An EIE is the effect of isotopic substitution on an equilibrium constant. numberanalytics.com It arises because the ZPVE changes between reactants and products are different for the light and heavy isotopologues. princeton.edu For example, in the reversible cleavage of isocitrate, a process mechanistically similar to reactions carvone might undergo, a solvent isotope effect perturbs the equilibrium concentrations of reactants and products in D₂O. nih.gov The equilibrium constant for a reaction in D₂O can differ from that in H₂O, as demonstrated by the acid dissociation of carboxylic acids, which is typically weaker in D₂O. chem-station.com

Table 2: Representative Equilibrium Isotope Effects (EIEs) This table provides examples of EIEs to illustrate the phenomenon; values are not specific to carvone-d4.

ReactionSystemTemperature (K)EIE (K_light / K_heavy)
Vapor PressureH₂O / D₂O3731.054
Vapor PressureC₆H₆ / C₆D₆3530.976
Overall ReactionGlyceraldehyde-3-phosphate Dehydrogenase-1.145 (Deuterium EIE)

Source: icm.edu.pl, nih.gov.

Solvent Effects: When a reaction is performed in a deuterated solvent like D₂O or CD₃OD, significant solvent isotope effects (SIEs) can be observed. chem-station.com These effects can arise if the solvent acts as a reactant, if there is rapid hydrogen exchange between the substrate and solvent, or if solvent-solute interactions change. libretexts.org For instance, the hydrolysis rate of certain esters is actually faster in D₂O, an inverse solvent isotope effect, which can provide detailed mechanistic information. chem-station.com Studies on compounds like curcumin (B1669340) in various deuterated solvents show that properties such as fluorescence quantum yield can be altered, indicating changes in non-radiative decay pathways upon deuteration of the solvent. koreascience.kr The tautomerization dynamics of keto-esters have also been shown to be sensitive to deuterated solvents, affecting both reaction rates and the equilibrium position. emerginginvestigators.org

Intermolecular Interactions and Hydrogen/Deuterium Bonding Studies in Deuterated Systems

The forces that govern how molecules interact with each other can be probed using isotopic substitution. libretexts.org Hydrogen bonding is a particularly strong type of dipole-dipole interaction that is sensitive to the isotope involved. libretexts.org A deuterium bond (D-bond) is generally considered stronger than a corresponding hydrogen bond (H-bond), a phenomenon attributed to the lower ZPVE of the deuterated species. uwo.ca

This difference in bond strength has observable consequences. For example, the stability of proteins is often enhanced in D₂O, an effect linked to the strengthening of the water-water hydrogen bond network, which in turn impacts the hydrophobic effect. uwo.ca In the context of carvone, studies have shown that its carbonyl group can form hydrogen bonds with hydrogen bond donors, such as carboxylic acids, to form deep eutectic solvents. nih.gov Replacing the hydrogen in the carboxylic acid with deuterium would be expected to strengthen this interaction. The chemical shifts observed in ¹H NMR and ¹³C NMR spectra of these systems confirm the formation of hydrogen bonds. nih.gov Such studies are crucial for understanding molecular recognition, such as the stereoselective interaction of carvone enantiomers with chiral receptors in the nose, which gives rise to their distinct spearmint and caraway smells. doria.fi Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry or NMR is a powerful technique to study the solvent accessibility and dynamics of intermolecular interactions. wikipedia.orgnih.gov

Emerging Research Frontiers and Future Perspectives for +/ Carvone D4

Development of Novel Synthetic Routes to Complex Deuterated Carvone (B1668592) Analogs

The synthesis of specifically labeled isotopic compounds like (+/-)-Carvone-d4 is foundational to their application in research. Current methodologies for creating deuterated organic molecules often rely on techniques such as catalytic H-D exchange, reduction with deuterium-donating reagents, or synthesis from deuterated starting materials. Future research is anticipated to focus on developing more efficient, selective, and scalable synthetic routes not only for this compound but for a wider array of complex deuterated carvone analogs.

A key area of development involves the use of transition-metal-catalyzed C-H activation to directly replace specific hydrogen atoms with deuterium (B1214612). This approach offers high atom economy and regioselectivity, allowing for the precise installation of deuterium labels at positions that are challenging to access through classical methods. For instance, iridium or ruthenium catalysts could be engineered to selectively deuterate the allylic or vinylic positions of the carvone scaffold, leading to a library of distinct isotopologues.

Furthermore, advancements in enzymatic catalysis present a green and highly selective alternative for deuteration. Engineered enzymes, such as deuterated ene-reductases or cytochrome P450 monooxygenases, could facilitate the production of enantiomerically pure deuterated carvone analogs from simple precursors. These biocatalytic methods would operate under mild conditions, minimizing waste and providing access to chiral deuterated molecules that are difficult to obtain through traditional chemical synthesis. The development of these novel routes is critical for expanding the toolkit of deuterated probes available to researchers.

Integration of this compound in Advanced Spectroscopic and Imaging Research

The presence of deuterium in this compound significantly influences its spectroscopic properties, a feature that can be exploited in advanced analytical and imaging techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protium (B1232500) with deuterium (a quadrupole nucleus) leads to the disappearance of ¹H signals and the appearance of distinct ²H signals at corresponding chemical shifts. This simplifies complex ¹H NMR spectra and allows for the unambiguous assignment of signals in intricate molecular systems. Future applications could involve using this compound as an internal standard for quantitative NMR (qNMR) or as a probe to study intermolecular interactions, such as protein-ligand binding, where the deuterium label can report on its local chemical environment.

In mass spectrometry (MS), this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart in complex matrices. Due to their near-identical chemical properties, the deuterated and non-deuterated forms co-elute in chromatographic separations, but are easily distinguished by their mass-to-charge ratio. This stable isotope dilution analysis (SIDA) is the gold standard for accurate quantification in fields like metabolomics, food analysis, and environmental monitoring.

Advanced imaging modalities also stand to benefit. While not radioactive, the deuterium label can be detected by techniques like secondary ion mass spectrometry (SIMS) imaging, allowing for the visualization of the distribution of carvone within biological tissues or materials at a subcellular level. This could provide insights into metabolic pathways or the penetration of carvone-based compounds into specific cellular compartments.

Table 1: Comparison of Spectroscopic Properties for Carvone and this compound

Property Carvone (C₁₀H₁₄O) This compound (C₁₀H₁₀D₄O) Significance in Research
Molecular Weight ~150.22 g/mol ~154.24 g/mol Allows for clear differentiation in mass spectrometry, ideal for use as an internal standard.
¹H NMR Complex spectrum with 14 protons. Simplified spectrum; signals for the four deuterated positions are absent. Simplifies spectral analysis and aids in structural elucidation of complex mixtures.
²H NMR No signal. A signal corresponding to the deuterium nucleus is present. Provides a direct method to probe the local environment of the deuterium label.

| Vibrational Freq. | Standard C-H stretching frequencies. | Lower C-D stretching frequencies. | Can be used in IR and Raman spectroscopy to study specific bond dynamics and the kinetic isotope effect. |

Expansion of Mechanistic Studies Utilizing Deuterated Probes in Novel Reaction Systems

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

By synthesizing different isotopologues of carvone deuterated at specific positions, researchers can pinpoint which C-H bonds are broken in the rate-determining step of a reaction. For example, studying the metabolism of carvone by liver enzymes could involve comparing the reaction rates of this compound with its non-deuterated counterpart. A significant KIE would indicate that a C-H bond at one of the deuterated positions is cleaved during the metabolic process, providing direct evidence for the enzymatic mechanism.

Future research will likely expand the use of deuterated carvone probes to investigate a wider range of novel reaction systems. This includes studying the mechanisms of atmospheric degradation of volatile organic compounds, probing the active sites of newly discovered enzymes, and understanding the pathways of thermal or photochemical rearrangements of terpenes. The insights gained from these mechanistic studies are crucial for fields ranging from drug development to environmental science.

Emerging Computational Methodologies for Highly Accurate Deuterated System Simulations

Computational chemistry provides a powerful complement to experimental studies of deuterated systems. Advances in computational methodologies, particularly in density functional theory (DFT) and ab initio calculations, are enabling increasingly accurate simulations of molecules like this compound. These methods can predict various properties, including molecular geometries, vibrational frequencies, and NMR chemical shifts, with high fidelity.

A significant area of emerging research is the accurate prediction of kinetic isotope effects. By computationally modeling the transition states of reactions involving carvone, researchers can calculate the expected KIE for deuteration at different positions. These theoretical predictions can then be compared with experimental results to validate proposed reaction mechanisms or to distinguish between competing pathways. This synergy between computation and experiment provides a much more detailed and robust understanding of the reaction dynamics.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its interactions with other molecules, such as solvent molecules or biological receptors. By incorporating the quantum mechanical nature of the C-D bond, these simulations can provide insights into how deuteration affects the dynamic properties and binding affinities of the molecule. As computational power continues to increase, these in silico studies will become an indispensable tool for designing and interpreting experiments involving deuterated compounds.

Potential for this compound as a Research Tool in Interdisciplinary Fields

The unique properties of this compound position it as a versatile research tool with potential applications across numerous interdisciplinary fields. Its utility extends far beyond traditional chemistry, offering novel ways to investigate complex systems.

In food science and agriculture , carvone is a key flavor and fragrance compound, notably responsible for the distinct scents of spearmint and caraway. This compound can be used as a tracer to study the biosynthesis of carvone in plants, to monitor its fate during food processing, or to understand how it is released from packaging materials.

In environmental science , terpenes like carvone are emitted into the atmosphere from vegetation and contribute to the formation of secondary organic aerosols. Using this compound in controlled chamber studies can help scientists track the atmospheric oxidation pathways of carvone and identify the resulting products, improving models of air quality and climate.

In pharmacology and toxicology , the metabolism of many drugs and foreign compounds is mediated by the same enzyme systems that process terpenes. Studying the metabolism of this compound can provide fundamental insights into these enzymatic processes. The "deuterium metabolic switching" strategy, where deuteration at a metabolic hotspot slows down drug metabolism to improve its pharmacokinetic profile, is an active area of pharmaceutical research. While carvone itself is not a primary therapeutic, mechanistic studies using its deuterated form can inform the design of other deuterated molecules with therapeutic potential.

Table 2: Potential Interdisciplinary Applications of this compound

Field Research Application Scientific Question Addressed
Food Science Isotopic Tracer How is carvone biosynthesized in plants like mint and caraway?
Environmental Science Atmospheric Tracer What are the primary degradation pathways of carvone in the atmosphere?
Metabolomics Internal Standard What is the precise concentration of carvone in a biological sample?
Pharmacology Mechanistic Probe How do enzymes in the liver metabolize terpene-like structures?

| Material Science | Permeation Studies | How quickly does carvone migrate through different types of food packaging? |

The continued development and application of this compound and its analogs are poised to provide deeper insights into a wide array of scientific questions, underscoring the significant and expanding role of stable isotope-labeled compounds in modern research.

Q & A

Q. How can researchers verify the synthesis and isotopic purity of (+/-)-Carvone-d4 in experimental settings?

  • Methodological Answer : Synthesis validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For isotopic purity, deuterium incorporation can be quantified via 2H^2H-NMR or high-resolution MS (HRMS) by comparing the deuterium/hydrogen ratio to non-deuterated carvone controls. Chromatographic techniques (e.g., GC-MS) should confirm the absence of non-deuterated impurities .
  • Example Data Table :
Analytical TechniqueTarget MetricAcceptable Threshold
2H^2H-NMRDeuterium Incorporation≥98%
HRMSMass Accuracy≤2 ppm
GC-MSPurity≥99.5%

Q. What experimental designs are suitable for comparative studies between (+/-)-Carvone and its deuterated form (Carvone-d4)?

  • Methodological Answer : Use a split-plot design to compare metabolic stability, pharmacokinetics, or enzymatic interactions. For example:
  • Independent Variables : Carvone vs. Carvone-d4, dosage levels.
  • Dependent Variables : Metabolic half-life (via LC-MS), enzyme binding affinity (SPR or ITC).
  • Controls : Solvent-only groups and non-deuterated internal standards. Ensure blinding during data collection to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data when using this compound as a tracer?

  • Methodological Answer : Contradictions often arise from isotopic effects or analytical interference. Address this by:

Replicating experiments under varying conditions (pH, temperature).

Cross-validating results with complementary techniques (e.g., isotope-ratio MS vs. radiolabel tracing).

Statistical reconciliation : Apply ANOVA to identify outliers or use Bayesian modeling to weigh conflicting data points .

  • Case Study : A 2024 study found discrepancies in Carvone-d4’s CYP450 metabolism; using tandem MS/MS and kinetic isotope effect (KIE) analysis resolved interference from deuterium-induced rate changes .

Q. What strategies ensure ethical and reproducible use of this compound in in vivo studies?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasibility : Pre-test deuterated compound stability in biological matrices.
  • Ethics : Adhere to IACUC protocols for deuterium exposure limits in animal models.
  • Reproducibility : Document batch-specific isotopic purity and storage conditions (e.g., -80°C under argon) to prevent degradation .

Q. How can multi-omics approaches enhance the interpretation of Carvone-d4’s biological interactions?

  • Methodological Answer : Integrate metabolomics , proteomics , and transcriptomics using a tiered workflow:

Metabolomics : Track deuterium-labeled metabolites via untargeted LC-HRMS.

Proteomics : Identify enzyme targets via affinity purification coupled with MS.

Transcriptomics : Use RNA-seq to correlate metabolic shifts with gene expression changes.

  • Data Integration Tool : Platforms like XCMS Online or MetaboAnalyst 6.0 enable cross-omics pathway mapping .

Methodological Frameworks

How to formulate a research question on Carvone-d4’s role in chiral recognition studies?

  • Methodological Answer : Apply the P-E/I-C-O framework :
  • Population (P) : Enzymatic systems (e.g., cytochrome P450 isoforms).
  • Exposure/Intervention (E/I) : Carvone-d4 vs. non-deuterated carvone.
  • Comparison (C) : Enantiomeric excess (EE) differences in metabolic products.
  • Outcome (O) : Quantify enantioselectivity via chiral chromatography .

Q. What statistical methods are optimal for analyzing dose-response relationships in Carvone-d4 toxicity assays?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) for IC50 calculations. For multi-group comparisons, apply mixed-effects models to account for batch variability. Validate assumptions with Shapiro-Wilk normality tests and Levene’s homogeneity of variance .

Data Contradiction Analysis

Q. How to address conflicting results in Carvone-d4’s stability across different solvents?

  • Methodological Answer : Conduct a systematic review of solvent compatibility:

Hypothesis : Deuterium loss varies with solvent polarity.

Experimental Design : Compare stability in DMSO, hexane, and PBS using 2H^2H-NMR at 24/48/72-hour intervals.

Analysis : Use Cox proportional hazards models to estimate degradation rates .

Tables for Methodological Reference

Table 1 : Key Considerations for Deuterated Compound Studies

FactorCarvone-d4-Specific ExampleEvidence Source
Isotopic Purity≥98% deuterium via HRMS
Storage Stability-80°C under argon; avoid light
Analytical InterferenceKIE correction in enzyme assays

Table 2 : Common Pitfalls and Solutions in Carvone-d4 Research

PitfallSolution
Deuterium exchange with protic solventsUse aprotic solvents (e.g., DMSO-d6)
Signal overlap in NMRApply 2D NMR (e.g., HSQC) for resolution
Incomplete metabolic tracingCombine with 13C^{13}C-labeling

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